2-Phenylphenol-d5

Overview

Description

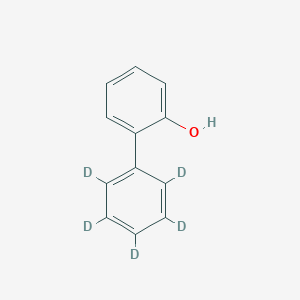

2-Phenylphenol-d5 (CAS: 64420-98-0) is a deuterated analog of 2-phenylphenol, where five hydrogen atoms are replaced with deuterium. Its molecular formula is C₁₂H₅D₅O, with a molecular weight of 175.24 g/mol . This isotopically labeled compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, to enhance quantification accuracy and traceability in environmental, pharmaceutical, and biochemical analyses . Its structure consists of a biphenyl system with a hydroxyl group on one benzene ring and deuterium substitution at specific positions, typically on the aromatic rings .

Preparation Methods

The synthesis of 2-(2,3,4,5,6-Pentadeuteriophenyl)phenol typically involves the deuteration of phenol. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process.

Chemical Reactions Analysis

2-(2,3,4,5,6-Pentadeuteriophenyl)phenol undergoes various chemical reactions similar to its non-deuterated counterpart, phenol. These reactions include:

Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to cyclohexanol derivatives using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the deuterium atoms are replaced by other substituents such as halogens or nitro groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Analytical Chemistry

Internal Standards in Mass Spectrometry and NMR:

2-Phenylphenol-d5 is widely used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium allows for precise quantification and identification of compounds due to its distinct mass and spectral properties.

Table 1: Comparison of Analytical Techniques Using this compound

| Technique | Application | Advantages |

|---|---|---|

| Mass Spectrometry | Quantitative analysis of phenolic compounds | High sensitivity and specificity |

| NMR Spectroscopy | Structural elucidation of organic compounds | Non-destructive and provides detailed information |

Biological Studies

Metabolic Pathway Tracing:

In biological research, this compound is utilized to trace the metabolic pathways of phenolic compounds. Its deuterated nature allows researchers to distinguish between the compound and its metabolites during pharmacokinetic studies.

Case Study: Metabolism of Phenolic Compounds

A study involving the administration of this compound to laboratory animals demonstrated its rapid absorption and distribution, with significant implications for understanding phenol metabolism mechanisms. The compound was tracked through various biological matrices, providing insights into its biotransformation.

Medicinal Chemistry

Drug Development:

In medicinal chemistry, this compound serves as a model compound for developing phenol-based drugs. Its unique properties facilitate the study of pharmacodynamics and pharmacokinetics, aiding in the optimization of drug formulations.

Table 2: Pharmacokinetic Studies Utilizing this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Bioavailability | Enhanced metabolic stability due to deuteration | Improved drug formulation strategies |

| Toxicological assessments | Low acute toxicity levels observed | Safety evaluations for new drug candidates |

Industrial Applications

Deuterated Solvents and Reagents:

The compound is also employed in the production of deuterated solvents and reagents essential for various chemical processes, particularly in research settings where isotopic labeling is crucial.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5,6-Pentadeuteriophenyl)phenol is similar to that of phenol. It acts as a potent proteolytic agent, dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected next to a nerve, affecting nerve fiber size and structure . The deuterium atoms in the compound can influence its bioavailability and metabolic pathways, making it a valuable tool for studying complex biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenol-d5 (C₆D₅OH)

- Molecular Formula : C₆D₅OH

- Molecular Weight : 99.11 g/mol

- CAS : 4165-62-2

- Key Differences: Phenol-d5 is a simpler deuterated compound, featuring a single benzene ring with five deuterium substitutions. Unlike 2-phenylphenol-d5, it lacks the biphenyl structure, limiting its utility in studies requiring steric complexity . Applications: Primarily used as a deuterated solvent or reference compound in NMR spectroscopy. Its lower molecular weight makes it less suited for applications requiring high molecular specificity, such as pesticide residue analysis .

2-Ethoxy-d5-phenol

- Molecular Formula : C₈D₅O₂

- Molecular Weight : 141.19 g/mol

- CAS : 117320-30-6

- Key Differences: Contains an ethoxy (-OCH₂CH₃) group instead of a biphenyl system. The deuterium substitution occurs on the ethoxy group, distinguishing it from this compound’s aromatic deuterium positions . Applications: Used in metabolic pathway tracing and environmental pollutant detection. Its ethoxy group enhances solubility in polar solvents, unlike the hydrophobic this compound .

Comparison with Functionally Similar Compounds

Depropylamino Chloro Propafenone-d5

- Molecular Formula : C₁₈H₁₄D₅ClO₃

- Molecular Weight : 323.83 g/mol

- CAS : 1346598-65-9

- Key Differences: A deuterated impurity of the antiarrhythmic drug propafenone. Unlike this compound, it contains a chlorine atom and a ketone functional group, reflecting its role in pharmaceutical impurity profiling . Applications: Employed in pharmacokinetic studies to monitor drug degradation. Its structural complexity contrasts with this compound’s use in simpler analytical workflows .

Diphenyl-d5-methyl Alcohol

- Molecular Formula : C₁₃H₅D₅O

- Molecular Weight : 187.25 g/mol

- CAS: Not explicitly listed (see Safety Data Sheet in ).

- Key Differences: Features a methyl alcohol group attached to a deuterated biphenyl system. The deuterium substitution pattern differs, with deuterium likely on the methyl group rather than aromatic positions . Applications: Utilized in organic synthesis and deuterium labeling experiments. Its higher reactivity due to the alcohol group contrasts with this compound’s phenolic stability .

Data Table: Comparative Analysis

Biological Activity

2-Phenylphenol-d5 (CAS 64420-98-0) is a deuterated derivative of 2-phenylphenol, a compound known for its antimicrobial properties and applications in various fields, including agriculture and pharmaceuticals. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, toxicological profile, and potential therapeutic applications.

This compound has the following chemical characteristics:

- Molecular Formula : C12H5D5O

- Molecular Weight : 175.24 g/mol

- CAS Number : 64420-98-0

- Purity : >95% (HPLC)

These properties suggest that this compound can be used as a stable isotope-labeled analytical standard in research settings, particularly in studies related to metabolism and pharmacokinetics.

Pharmacokinetics

Research indicates that this compound is efficiently absorbed from the gastrointestinal tract and through the skin. It is predominantly eliminated from the body as glucuronide and sulfate conjugates, which are formed during metabolic processes. Studies have shown that this compound does not accumulate significantly in tissues, suggesting a rapid excretion mechanism that minimizes long-term exposure risks .

Acute and Chronic Toxicity

The toxicological assessment of 2-phenylphenol and its derivatives reveals several critical findings:

- Acute Toxicity : In animal studies, high doses (up to 1,000 mg/kg) resulted in mortality within a month, while lower doses did not show significant adverse effects .

- Chronic Toxicity : Long-term studies indicated that doses of 200 ppm and below did not exhibit adverse effects on growth or organ health in rats. However, at higher concentrations (20,000 ppm), slight growth retardation and kidney changes were observed .

- Carcinogenicity : The International Agency for Research on Cancer (IARC) classified 2-phenylphenol as Group 2B (possibly carcinogenic to humans). Evidence suggests that urinary bladder tumors in male rats are threshold phenomena specific to species and sex, indicating a lower risk for humans .

- Developmental Toxicity : Studies showed no teratogenic effects in rats or rabbits at tested doses up to 700 mg/kg .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. This property makes it effective for use as a disinfectant in food preservation and medical applications .

Case Studies

- Food Safety Applications : In food processing, 2-phenylphenol has been utilized to prevent spoilage by inhibiting microbial growth on fruits and vegetables during storage .

- Pharmaceutical Research : In pharmacological studies, phenolic compounds have shown potential in treating conditions such as hypertension and inflammation due to their ability to inhibit specific enzymes involved in these diseases .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | High doses lead to mortality; lower doses show no significant effects |

| Chronic Toxicity | NOAEL established at 200 ppm; slight changes at higher doses |

| Carcinogenicity | Group 2B classification; species-specific tumor formation |

| Developmental Toxicity | No teratogenic effects observed at tested doses |

| Antimicrobial Efficacy | Effective against various pathogens; used in food preservation and medical disinfectants |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Phenylphenol-d5, and how can isotopic purity be ensured?

- Methodological Answer : Deuterated compounds like this compound are typically synthesized via hydrogen-deuterium exchange reactions using deuterated solvents (e.g., D₂O) or catalytic deuteration. Isotopic purity (>98%) is critical and verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, in NMR, the absence of proton signals in deuterated positions confirms purity. MS quantifies the deuterium incorporation ratio .

- Characterization Table :

| Technique | Purpose | Key Metrics |

|---|---|---|

| NMR | Confirm deuterium substitution | Absence of proton peaks in aromatic regions |

| MS | Isotopic purity | m/z ratios matching theoretical deuterated mass |

| HPLC | Purity assessment | Retention time alignment with non-deuterated analog |

Q. How is this compound utilized as an internal standard in analytical chemistry?

- Methodological Answer : In LC-MS or GC-MS, this compound serves as an internal standard due to its near-identical chemical properties to non-deuterated 2-Phenylphenol, minimizing matrix effects. Researchers spike known concentrations into samples to calibrate instrument response and correct for extraction efficiency variations. Validation includes linearity tests (R² > 0.99) and recovery rates (80–120%) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store at −20°C in airtight, light-resistant containers to prevent deuterium loss or exchange. Stability is assessed via periodic MS analysis over 6–12 months. Degradation >5% requires resynthesis or repurification .

Advanced Research Questions

Q. How can researchers resolve spectral overlaps when characterizing this compound in complex matrices?

- Methodological Answer : Advanced NMR techniques (e.g., 2D-COSY or HSQC) differentiate overlapping signals in mixtures. For MS, high-resolution instruments (HRMS) with <3 ppm mass accuracy isolate isotopic clusters. Computational tools like ACD/Labs or MestReNova assist in deconvoluting spectra .

Q. What experimental designs address isotopic effects in kinetic studies using this compound?

- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) alters reaction rates. To mitigate bias, use paired experiments with deuterated/non-deuterated analogs under identical conditions. Statistical analysis (e.g., ANOVA) identifies significant deviations (p < 0.05). Report KIE values to contextualize results .

Q. How should contradictory data on deuterium labeling efficiency be analyzed?

- Methodological Answer : Contradictions often arise from solvent purity or catalytic inefficiency. Conduct a failure mode analysis (FMA) to isolate variables. For example, test deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) under controlled conditions. Replicate experiments ≥3 times and apply error bars to assess reproducibility .

Q. What ethical and reproducibility frameworks apply to publishing studies involving deuterated compounds?

- Methodological Answer : Follow the FINER criteria (Feasible, Novel, Ethical, Relevant) for experimental design. For reproducibility, document synthesis protocols, characterization data, and instrument parameters in supplementary materials. Cite prior work using PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to structure hypotheses .

Q. Data Management and Compliance

Q. How can open data principles be reconciled with proprietary concerns in deuterated compound research?

- Methodological Answer : Share anonymized datasets (e.g., spectral raw files) via repositories like Zenodo, using CC-BY licenses. For sensitive data (e.g., novel synthetic routes), provide metadata without explicit protocols. Ethical review boards (IRBs) ensure compliance with GDPR or institutional policies .

Properties

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H/i1D,2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMOWNGBBNAJR-FSTBWYLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.